Bazedoxifene HCl, a selective estrogen receptor modulator (SERM), has been extensively studied for its multifaceted applications in medical science. This compound has shown promise in the treatment and management of various conditions, particularly those associated with postmenopausal changes in women. The following analysis delves into the mechanism of action of bazedoxifene and its diverse applications across different fields, as evidenced by the data from several research studies.
One reported improved synthesis of Bazedoxifene Acetate features the chlorination of a key alcohol intermediate (8) using HCl gas instead of thionyl chloride, making it suitable for large-scale operations. [] This process highlights the importance of optimizing synthetic routes for efficiency and scalability in research settings.
Although a detailed molecular structure analysis is not provided in the provided papers, Bazedoxifene Hydrochloride, like other SERMs, is known to interact with estrogen receptors. Its specific binding mode and subsequent effects on receptor conformation may influence its observed activities in various research models. []
Bazedoxifene functions by selectively modulating estrogen receptors, exhibiting both agonistic and antagonistic properties depending on the target tissue. It has been shown to have estrogen agonist effects on the skeleton and lipid metabolism, while not stimulating breast and uterine endometrium6. This dual action makes it an attractive option for conditions like osteoporosis, where the preservation of bone density is desired without the risk of promoting estrogen-sensitive cancers. In the context of breast cancer, bazedoxifene has been identified as a pure estrogen receptor (ER-α) antagonist, capable of inhibiting the growth of tamoxifen-sensitive and -resistant breast tumor xenografts7. It induces a unique conformational change in ER-α, leading to its proteasomal degradation, although this activity is not essential for its antagonist efficacy7.
Bazedoxifene has been investigated for its role in the prevention and treatment of postmenopausal osteoporosis (PMO). Clinical studies have demonstrated its favorable effects on the skeleton, preventing bone loss in postmenopausal women without osteoporosis and reducing vertebral fracture risk in women with PMO56. It has been combined with conjugated estrogens to form a tissue-selective estrogen complex, which has shown skeletal benefits and improvement in menopausal vasomotor symptoms with minimal stimulation of endometrial or breast tissue5.
In breast cancer research, bazedoxifene has been repurposed as a novel inhibitor of interleukin 6/glycoprotein 130 signaling, showing inhibitory effects on cell viability, migration, and colony formation in estrogen receptor-positive and triple-negative breast cancer (TNBC) cells23. It has been particularly noted for its potential in treating TNBC, a subtype of breast cancer with limited treatment options due to the lack of hormone receptors3. The combination of bazedoxifene with paclitaxel has demonstrated a more potent inhibition of tumor growth in vivo than either drug alone23.
Interestingly, bazedoxifene has also been identified as a potential antimalarial agent. It has shown potent inhibitory activity against both susceptible and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of human malaria4. The drug's antimalarial activity appears to be linked to its ability to inhibit hemozoin formation, a crucial process for the parasite's survival within red blood cells4. This suggests that bazedoxifene could be repurposed as an adjunctive partner in current antimalarial regimens.
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: